molecular formula C22H24ClN3O5S2 B2446042 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-77-5

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2446042
CAS No.: 361159-77-5
M. Wt: 510.02
InChI Key: OCXSAVGKIIQUST-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H24ClN3O5S2 and its molecular weight is 510.02. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Antibacterial and Antifungal Properties : Some derivatives of this compound have demonstrated significant antimicrobial activity. Research indicates that derivatives with electron-donating groups like hydroxyl, amino, and methoxy exhibit enhanced antimicrobial properties against both gram-positive and gram-negative species, as well as antifungal activity against species like Candida albicans and Aspergillus niger (Chawla, 2016).

  • Synthesis for Antimicrobial Evaluation : The compound has been included in the synthesis of various derivatives for evaluating their antimicrobial efficacy. Studies have shown that specific derivatives exhibit low minimal inhibitory concentrations (MIC) against certain bacterial and fungal species, comparable to standard drugs like chloramphenicol and ketoconazole (P et al., 2021).

Anticancer Research

  • Pro-apoptotic Activity in Cancer Treatment : Derivatives of this compound have been synthesized for their potential in cancer treatment, particularly showing proapoptotic activities. Certain derivatives have demonstrated significant growth inhibition in melanoma cell lines, suggesting their potential as anticancer agents (Yılmaz et al., 2015).

  • Anticancer Evaluation : Further research into derivatives of this compound has revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown higher activities than reference drugs used in the studies (Ravinaik et al., 2021).

Other Applications

  • Synthesis of Polyamides : This compound has been used in the synthesis of new aromatic polyamides containing s-triazine rings, which are characterized by their solubility and thermal stability. These polyamides have potential applications in various industrial and technological fields (Sagar et al., 1997).

  • Carbonic Anhydrase Inhibitors : Some derivatives of this compound have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes. These studies have implications for developing treatments for conditions like glaucoma and edema (Supuran et al., 2013).

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S2/c1-30-13-11-26(12-14-31-2)33(28,29)19-9-5-17(6-10-19)21(27)25-22-24-20(15-32-22)16-3-7-18(23)8-4-16/h3-10,15H,11-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXSAVGKIIQUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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